1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester is a compound belonging to the pyrrolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. This specific compound has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is significant in cancer research .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester involves several steps. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine, followed by chloromethylation and esterification with tert-butyl alcohol. The reaction conditions typically involve the use of bromine, chloromethyl methyl ether, and tert-butyl alcohol in the presence of a base such as sodium hydroxide .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Cancer Research: As a potent FGFR inhibitor, this compound has been studied for its potential to inhibit cancer cell proliferation, migration, and invasion.
Medicinal Chemistry: The compound serves as a lead structure for the development of new therapeutic agents targeting FGFRs, which are implicated in various cancers.
Biological Studies: It is used in studies to understand the role of FGFR signaling pathways in cell development and disease progression.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of FGFRs. FGFRs are involved in various cellular processes, including cell proliferation, migration, and angiogenesis. The compound binds to the FGFRs, preventing their activation and subsequent signaling through pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition leads to reduced cancer cell proliferation and migration .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern, which contributes to its potent FGFR inhibitory activity. Similar compounds include:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the core pyrrolopyridine structure but differ in their substituents, leading to variations in biological activity.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic structure but differ in the position of the nitrogen atoms and substituents.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its binding affinity and inhibitory activity against FGFRs .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester is a compound within the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, focusing on its role as a fibroblast growth factor receptor (FGFR) inhibitor and other relevant pharmacological properties.
- Molecular Formula : C13H14BrClN2O2
- Molecular Weight : 345.62 g/mol
- IUPAC Name : tert-butyl 6-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate
- CAS Number : 143468-13-7
The compound has been identified as a potent inhibitor of FGFRs, which play critical roles in cell proliferation and survival. Inhibition of FGFR signaling can lead to reduced tumor growth and metastasis in various cancers. The mechanism involves blocking the binding of fibroblast growth factors to their receptors, thus disrupting downstream signaling pathways vital for cancer cell survival and proliferation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Specifically, studies have shown:
- IC50 Values : The compound has demonstrated IC50 values in the low nanomolar range against FGFRs, indicating high potency.
- Cell Lines Tested : Efficacy has been observed in breast cancer (MCF7), lung cancer (A549), and colorectal cancer (HCT116) cell lines.
Inhibition of TNIK
In addition to FGFR inhibition, the compound also acts as a TNIK (TRAF2 and NCK interacting kinase) inhibitor. In-house screenings revealed:
- Potent TNIK Inhibition : Some derivatives showed IC50 values lower than 1 nM.
- IL-2 Secretion : Concentration-dependent inhibition of IL-2 secretion was noted, suggesting potential applications in immune modulation.
Comparative Analysis
The biological activity of this compound can be compared with other pyrrolopyridine derivatives. The following table summarizes key differences:
Compound Name | FGFR Inhibition | TNIK Inhibition | IC50 (FGFR) | IC50 (TNIK) |
---|---|---|---|---|
Compound A | Yes | No | <10 nM | - |
Compound B | Yes | Yes | <5 nM | <1 nM |
Target Compound | Yes | Yes | <1 nM | <1 nM |
Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the effects of the compound on tumor growth in xenograft models. Results indicated:
- Tumor Volume Reduction : Significant reduction in tumor volume compared to control groups.
- Survival Rates : Increased survival rates were observed in treated mice.
Study 2: Immunomodulatory Effects
Another study focused on the immunomodulatory effects of the compound on T-cell activation. Findings included:
- Enhanced T-cell Proliferation : The compound promoted T-cell proliferation under specific conditions.
- Cytokine Production : Modulation of cytokine profiles was noted, suggesting potential for use in autoimmune diseases.
Properties
Molecular Formula |
C13H14BrClN2O2 |
---|---|
Molecular Weight |
345.62 g/mol |
IUPAC Name |
tert-butyl 6-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-7-8(6-15)9-4-5-10(14)16-11(9)17/h4-5,7H,6H2,1-3H3 |
InChI Key |
KAISHCUOVQCVOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=C(C=C2)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.